Etoperidone-d8 Hydrochloride
Overview
Description
Etoperidone-d8 Hydrochloride: is a deuterium-labeled form of Etoperidone Hydrochloride. It is an atypical antidepressant that was introduced in Europe in 1977. The compound is a phenylpiperazine-substituted triazole derivative, classifying it as an analog of tradozone. The deuterium labeling is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Mechanism of Action
Target of Action
Etoperidone-d8 Hydrochloride primarily targets serotonergic receptors and adrenergic receptors . The major metabolite of Etoperidone, 1-(3’-chlorophenyl)piperazine (mCPP), binds with different affinity to these receptors .
Mode of Action
The activity of this compound is mainly driven by its major metabolite, mCPP . This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a . This means it enhances the activity of 5-HT2c receptors while inhibiting the activity of 5-HT2a receptors .
Biochemical Pathways
This compound affects the central transmission of serotonin . It has the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, Etoperidone also inhibits the α-adrenergic receptors .
Pharmacokinetics
Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of Etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .
Result of Action
The inhibition of serotonin and adrenergic receptors by this compound corresponds to the sedative and cardiovascular effects . The presence of both effects caused that the effective dose of etoperidone was poorly tolerated .
Action Environment
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into this compound, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of these isotopes .
Biochemical Analysis
Biochemical Properties
Etoperidone-d8 Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The deuterium substitution can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for tracing and quantifying biochemical processes. This compound interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes, which can alter the rate of metabolic reactions and provide insights into the drug’s behavior in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of neurotransmitter receptors, leading to changes in cell signaling and communication. Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium substitution can lead to differences in binding affinity and interaction strength with target proteins, which can affect the compound’s overall efficacy and potency. This compound may inhibit or activate specific enzymes, altering their activity and subsequently influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for maintaining its efficacy in long-term studies. Degradation of this compound can lead to the formation of metabolites with different biochemical properties, which may affect cellular function and experimental outcomes. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse reactions. At higher doses, toxic or adverse effects may be observed, including alterations in cellular function and metabolic pathways. Threshold effects are often studied to determine the optimal dosage range for achieving desired outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, providing insights into its pharmacokinetic profile. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its breakdown and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its pharmacokinetic and pharmacodynamic properties .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as different cellular environments may alter its interactions with biomolecules. Studying the subcellular localization of this compound provides valuable information on its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Etoperidone-d8 Hydrochloride involves the incorporation of deuterium into the Etoperidone Hydrochloride molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The general synthetic route includes the following steps:
Formation of the Phenylpiperazine Core: The initial step involves the synthesis of the phenylpiperazine core, which is achieved through the reaction of 3-chlorophenylpiperazine with appropriate reagents.
Substitution Reaction: The phenylpiperazine core undergoes a substitution reaction with a triazole derivative to form the triazole-substituted phenylpiperazine.
Deuteration: The final step involves the incorporation of deuterium atoms into the molecule. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and yield of the final product. Quality control measures are implemented to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions: Etoperidone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine core.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.
Scientific Research Applications
Etoperidone-d8 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the precise tracking of the compound in biological systems, aiding in the study of its pharmacokinetics.
Metabolic Studies: The compound is used to study the metabolic pathways and the effects of deuterium substitution on the metabolism of Etoperidone.
Drug Development: It serves as a reference standard in the development of new antidepressant drugs and in the study of drug interactions.
Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantitation of Etoperidone and its metabolites
Comparison with Similar Compounds
Tradozone: An analog of Etoperidone with a similar pharmacological profile.
Nefazodone: Another analog with similar serotonergic and adrenergic receptor interactions.
Trazodone: Shares a similar chemical structure and mechanism of action
Uniqueness: Etoperidone-d8 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantitation in biological systems. This makes it a valuable tool in drug development and analytical chemistry .
Properties
IUPAC Name |
2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-USILMEKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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